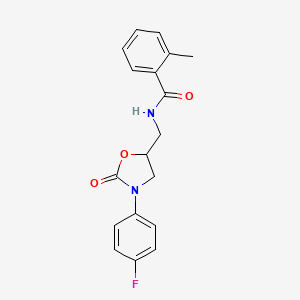

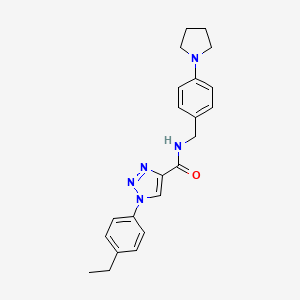

![molecular formula C21H24N4O2S B2587090 4-Amino-5-(4-methoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one CAS No. 618400-95-6](/img/structure/B2587090.png)

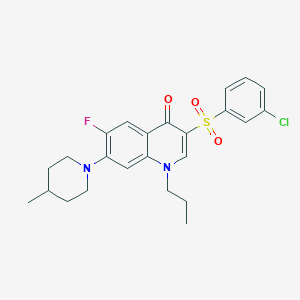

4-Amino-5-(4-methoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and rings, including an amino group, a methoxyphenyl group, a methylsulfanyl group, and a tetrahydropyrimidoquinoline core. These functional groups and the overall structure suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of these groups suggests that the compound could have interesting chemical properties, such as the ability to participate in a variety of chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, its structure suggests that it could participate in a variety of reactions. For example, the amino group could act as a nucleophile in substitution reactions, while the carbonyl group in the quinoline ring could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of polar groups like the amino and carbonyl groups could make the compound soluble in polar solvents .Scientific Research Applications

Chemical Synthesis and Properties

Research into the synthesis of cyclohepta[b]quinoxalines and their derivatives reveals the potential of compounds similar to 4-Amino-5-(4-methoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one in forming complex heterocyclic structures. These compounds exhibit interesting chemical behaviors, such as reversible color changes upon acidification and the formation of oxidative dimers under basic conditions, indicating their utility in chemical studies and synthetic applications (Shindo, Ishikawa, & Nozoe, 1989).

Antitumor Activity

The synthesis and evaluation of fused tetracyclic quinoline derivatives, including those structurally related to this compound, have demonstrated significant antitumor activities. These compounds intercalate DNA and induce topoisomerase II-dependent DNA cleavage, showing potent antitumor activities in vitro and in vivo. This suggests their potential as leads in the development of new anticancer therapies (Yamato, Takeuchi, Hashigaki, Ikeda, Chang, Takeuchi, Matsushima, Tsuruo, Tashiro, & Tsukagoshi, 1989).

Pharmacological Applications

Research into bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties has highlighted the synthesis and crystal structures of target molecules with significant pharmacological relevance. These studies provide insights into the regioselectivity of synthesis processes and the conformational differences in their dihydropyrimidinone (DHPM) rings. Such research underscores the potential of these compounds in developing novel pharmacological agents (Watermeyer, Chibale, & Caira, 2009).

Synthesis of Novel Heterocyclic Compounds

The compound has been instrumental in facilitating the regioselective synthesis of novel heterocyclic compounds, demonstrating the versatility and importance of such chemical entities in medicinal chemistry and drug discovery. These studies showcase the compound's role in the synthesis of new molecular structures with potential therapeutic applications (Poomathi, Mayakrishnan, Muralidharan, Srinivasan, & Perumal, 2015).

Future Directions

Given the interesting structure of this compound and the known biological activity of other quinoline derivatives, it could be worthwhile to study this compound further. Potential areas of research could include synthesizing the compound, studying its chemical and physical properties, and testing its biological activity .

properties

IUPAC Name |

4-amino-5-(4-methoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(27-3)8-6-11)17-18(22)24-20(28-4)25-19(17)23-13/h5-8,15H,9-10H2,1-4H3,(H3,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUPDCFOKKKTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N=C(N=C3N2)SC)N)C4=CC=C(C=C4)OC)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

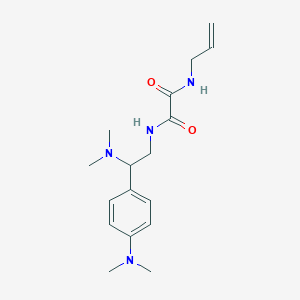

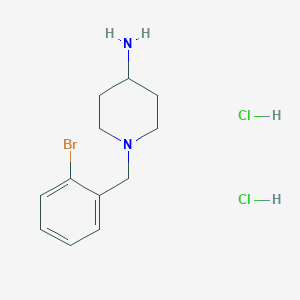

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2587010.png)

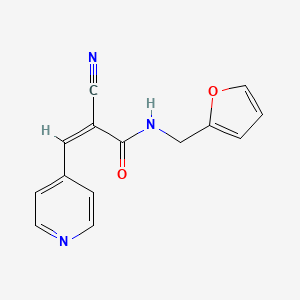

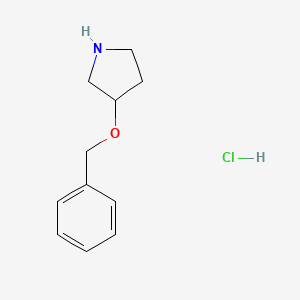

![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2587011.png)

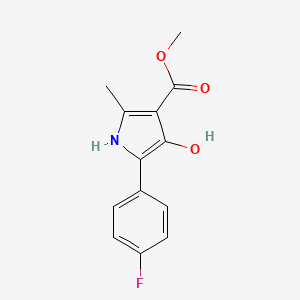

![2-[({[2-Methoxy-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2587020.png)

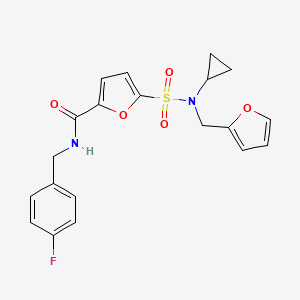

![3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2587027.png)